molecular formula C17H17N3O2 B2631482 Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate CAS No. 878427-67-9

Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate

Cat. No. B2631482
M. Wt: 295.342
InChI Key: NDDFIJMZSWXDDD-UHFFFAOYSA-N
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Description

The compound is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring . The “ethyl” and “phenylethyl” groups suggest the presence of ethyl (C2H5) and phenylethyl (C8H9) moieties .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray single crystal diffraction . The structure likely involves a benzotriazole ring substituted with ethyl and phenylethyl groups.


Chemical Reactions Analysis

Alcohols, which may be structurally similar to your compound, generally undergo reactions like dehydration and alpha cleavage .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. For instance, aliphatic alcohols have a distinctive O-H stretch in the infrared spectrum, which might be relevant if the compound has alcohol groups .

Scientific Research Applications

Synthesis and Crystal Structure

  • The synthesis and crystal structure of similar compounds have been extensively studied, revealing insights into their molecular configurations, bonding interactions, and potential for further chemical modifications. For example, studies on ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate showed detailed crystallographic analysis, providing a basis for understanding molecular interactions and stability (Zhou et al., 2017).

Antifungal Activity

  • Research on azetidinones, including derivatives of benzotriazole, has indicated moderate to good antifungal activities against certain strains, suggesting potential applications in developing antifungal agents (Toraskar et al., 2009).

Anticancer Potential

  • Certain derivatives synthesized from related chemical structures have shown the ability to suppress cancer cell growth, indicating the potential for research into anticancer applications. For instance, novel pyrazol-1-yl-phenylethanol derivatives were synthesized and showed promise in suppressing lung cancer cell growth (Zheng et al., 2010).

Synthesis and Pharmacological Applications

  • The chemical synthesis of related compounds, exploring different substitutions and modifications, has been a focus, aiming at understanding their pharmacological potentials. For example, N-substituted ethyl oxazolidines were synthesized from benzotriazole, opening avenues for regiospecific modifications and potential therapeutic applications (Katritzky et al., 1999).

Photochemical and Photophysical Properties

  • Studies have also explored the photochemical reactions and photophysical properties of similar compounds, which could have implications for materials science and photodynamic therapy. Research on the photoarylation and photoisomerization of thiazoles highlighted their singlet-oxygen sensitization properties, suggesting applications in photo-oxidation processes (Amati et al., 2010).

Safety And Hazards

Without specific information on the compound, it’s hard to provide exact safety and hazard details. As a general rule, handling any chemical should involve using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research would depend on the properties and potential applications of the compound. For instance, if the compound shows biological activity, it could be studied further for potential therapeutic uses .

properties

IUPAC Name

ethyl 1-(2-phenylethyl)benzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-22-17(21)14-8-9-16-15(12-14)18-19-20(16)11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDFIJMZSWXDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate

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